molecular formula C12H8BrClO3S B12119601 3-(4-Bromophenoxy)benzene-1-sulfonyl chloride

3-(4-Bromophenoxy)benzene-1-sulfonyl chloride

Cat. No.: B12119601
M. Wt: 347.61 g/mol
InChI Key: MXZQOZOOTKSTOK-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C12H8BrClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a bromophenoxy group attached to a benzene ring, which is further connected to a sulfonyl chloride group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-bromophenol with benzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Pyridine, triethylamine

    Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

3-(4-Bromophenoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The bromophenoxy group can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenoxy)benzene-1-sulfonyl chloride is unique due to the presence of both the bromophenoxy and sulfonyl chloride groups, which confer distinct reactivity patterns and make it a valuable reagent in organic synthesis and industrial applications.

Properties

Molecular Formula

C12H8BrClO3S

Molecular Weight

347.61 g/mol

IUPAC Name

3-(4-bromophenoxy)benzenesulfonyl chloride

InChI

InChI=1S/C12H8BrClO3S/c13-9-4-6-10(7-5-9)17-11-2-1-3-12(8-11)18(14,15)16/h1-8H

InChI Key

MXZQOZOOTKSTOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC=C(C=C2)Br

Origin of Product

United States

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